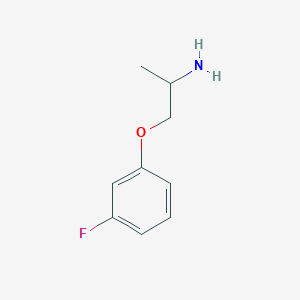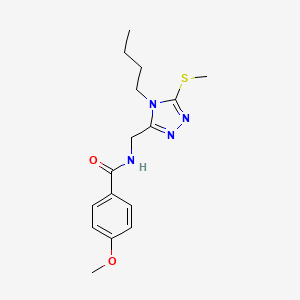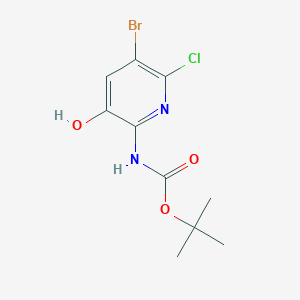
1-(2-Aminopropoxy)-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Aminopropoxy)-3-fluorobenzene” is a chemical compound that is not widely documented in the literature. It’s a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . The compound has a fluorobenzene group, which is a derivative of benzene, and it includes a fluorine atom .
Synthesis Analysis
The synthesis of amines, such as “1-(2-Aminopropoxy)-3-fluorobenzene”, can be achieved through various methods. One efficient method starts with an S N 2 reaction between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .科学的研究の応用
Applications in Biochemical Assays
- Serum Amino Acids Analysis: A study explored the reaction of 1-fluoro-2,4-dinitrobenzene with amino acids as a procedure for serum amino acids assay, highlighting its potential utility in biochemical analysis and diagnostics (Rapp, 1963).
Chemical Synthesis and Characterization
- Peptide Synthesis: A research highlighted the use of 2-fluoro-1,3,5-trinitrobenzene as a condensing reagent for peptide synthesis, demonstrating the versatility of fluorinated compounds in the synthesis of biologically relevant molecules (Kinoshita et al., 1979).
Organometallic Chemistry
- Catalysis and Solvent Use: Fluorobenzenes, including partially fluorinated benzenes, have been recognized for their utility in organometallic chemistry and as solvents in transition-metal-based catalysis, underscoring the significance of fluorinated aromatic compounds in industrial and research chemistry applications (Pike et al., 2017).
Analytical Chemistry
- Amino Acids Derivatization: The development of sensitive detection methods for amino acids using derivatization techniques with fluorinated compounds showcases the role of such chemicals in enhancing analytical methodologies (Watanabe & Imai, 1981).
Material Science
- Polymer Synthesis: Research into soluble fluoro-polyimides derived from fluorine-containing aromatic diamines and dianhydrides highlights the application of fluorinated compounds in the development of materials with specific desirable properties such as thermal stability and low moisture absorption (Xie et al., 2001).
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is plausible that the compound interacts with its targets through a mechanism similar to other amines . The compound may bind to its target, leading to changes in the target’s function. The specifics of this interaction and the resulting changes would depend on the nature of the target.
Biochemical Pathways
Amines and similar compounds are known to be involved in various biochemical pathways The compound could potentially affect these pathways, leading to downstream effects
Result of Action
Based on the compound’s potential interactions with its targets, it could induce changes at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of 1-(2-Aminopropoxy)-3-fluorobenzene could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds
特性
IUPAC Name |
1-(3-fluorophenoxy)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNWMBRZAOIDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-3-fluorobenzene | |
CAS RN |
167087-56-1 |
Source


|
| Record name | 1-(3-fluorophenoxy)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)


![2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696881.png)


